

Cefotiam hexetil hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefotiam hexetil hydrochloride

Cat. No.: B8071401

[Get Quote](#)

An In-depth Technical Guide to **Cefotiam Hexetil Hydrochloride**: Chemical Structure and Properties

Introduction

Cefotiam hexetil hydrochloride is an orally administered third-generation cephalosporin antibiotic.[1][2][3][4] It functions as a prodrug, meaning it is converted into its active form, cefotiam, within the body.[2][3][4][5] Cefotiam itself is a broad-spectrum, semi-synthetic, beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Cefotiam hexetil hydrochloride is the dihydrochloride salt of the 1-(cyclohexyloxycarbonyloxy)ethyl ester of cefotiam.[5][9][10] This esterification enhances the molecule's oral bioavailability.

Table 1: Chemical Identifiers for **Cefotiam Hexetil Hydrochloride**

Identifier	Value
IUPAC Name	1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; dihydrochloride[5]
CAS Number	95789-30-3[2][5][11]
Molecular Formula	C ₂₇ H ₃₉ Cl ₂ N ₉ O ₇ S ₃ [3][5][6] (also cited as C ₂₇ H ₃₇ N ₉ O ₇ S ₃ ·2HCl)[1][9][12]
Molecular Weight	768.76 g/mol [3][5][6][11][12]
Synonyms	CTM-HE, SCE-2174, Pansporin T[2][5][9][10]

Physicochemical Properties

The physicochemical characteristics of **Cefotiam hexetil hydrochloride** are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of **Cefotiam Hexetil Hydrochloride**

Property	Value
Physical Form	Solid, white crystalline powder[13][14]
Melting Point	120-130°C[9]
Solubility	DMSO: 55 mg/mL (71.54 mM)[1] to 100 mg/mL (130.07 mM)[6]
Storage Conditions	Hygroscopic, store at -20°C under an inert atmosphere[9]

Pharmacology

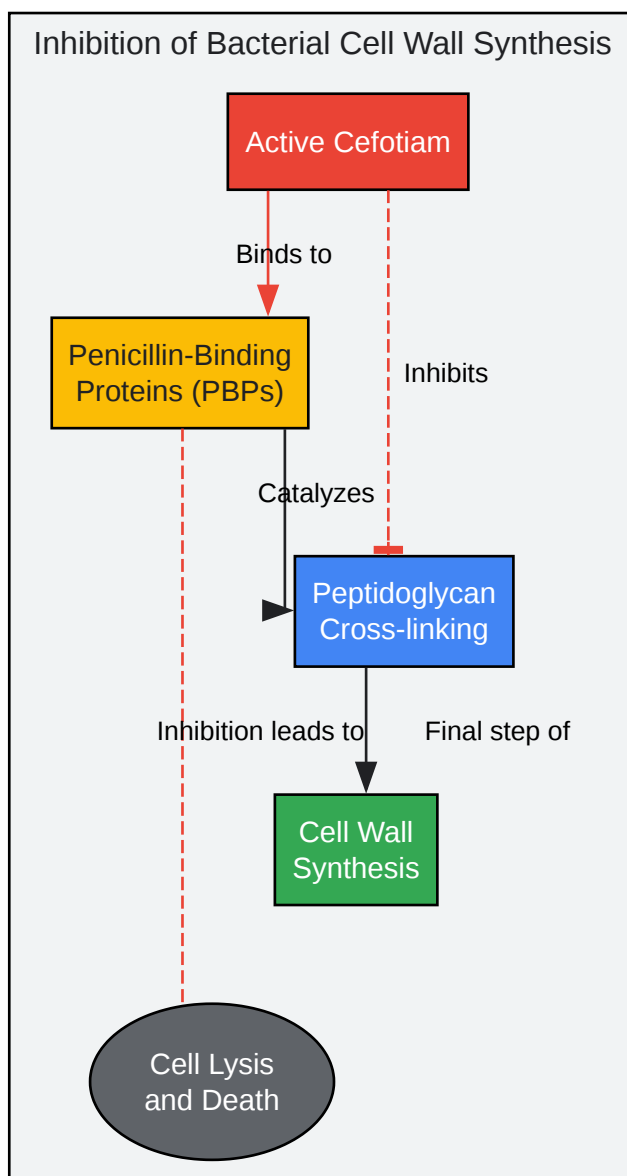
Mechanism of Action

Cefotiam hexetil hydrochloride itself has no antibacterial activity.[2][3][4] After oral administration, it is absorbed and its ester bond is cleaved by esterases in the body to release the active metabolite, cefotiam.[5]

Cefotiam, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][15] The process involves several key steps:

- **Target Binding:** Cefotiam binds with high affinity to penicillin-binding proteins (PBPs).[5][7][8][15]
- **Inhibition of Transpeptidation:** PBPs are transpeptidases essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a rigid cell wall.[5][15]
- **Cell Lysis:** By inhibiting this cross-linking process, cefotiam disrupts cell wall integrity, leading to a weakened structure that cannot withstand the internal osmotic pressure, ultimately causing bacterial cell lysis and death.[5][15]

Cefotiam is noted for its stability against some beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[7][15]

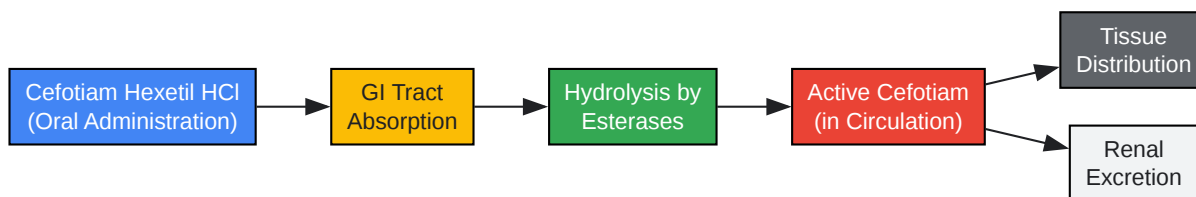


[Click to download full resolution via product page](#)

Diagram 1: Mechanism of action of Cefotiam.

Pharmacokinetics

The pharmacokinetic profile of Cefotiam is characterized by its transformation from the prodrug form and subsequent distribution and elimination.



[Click to download full resolution via product page](#)

Diagram 2: Pharmacokinetic pathway of the prodrug.

Table 3: Pharmacokinetic Parameters of Cefotiam

Parameter	Value	Notes
Bioavailability	~45-60% (Oral, Intramuscular)	Following administration of cefotiam hexetil.[7][16]
Protein Binding	~40%[7][16][17]	
Metabolism	Prodrug is hydrolyzed to active cefotiam.[5] Cefotiam itself has minimal hepatic metabolism. [17]	
Elimination Half-life	~1 hour[7][8][16]	In subjects with normal renal function.
Time to Peak Plasma Conc.	2.1 hours	After a 400 mg oral dose of cefotiam hexetil.[16]
Peak Plasma Concentration	2.6 mg/L	After a 400 mg oral dose of cefotiam hexetil.[16]
Excretion	Primarily renal (unchanged drug)[7][16][17]	60-80% of the dose is excreted in urine within 8 hours.[16]
Distribution	High concentrations in kidney, heart, prostate, bile, and ascitic fluid.[7][17]	

Antibacterial Spectrum

Cefotiam has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.^{[7][8]} It is particularly active against many species of the Enterobacteriaceae family.^[7] However, it notably lacks activity against *Pseudomonas aeruginosa*.^{[7][16][18]} Its effectiveness extends to methicillin-susceptible *Staphylococcus aureus* and various streptococci.^{[16][18]}

Experimental Protocols

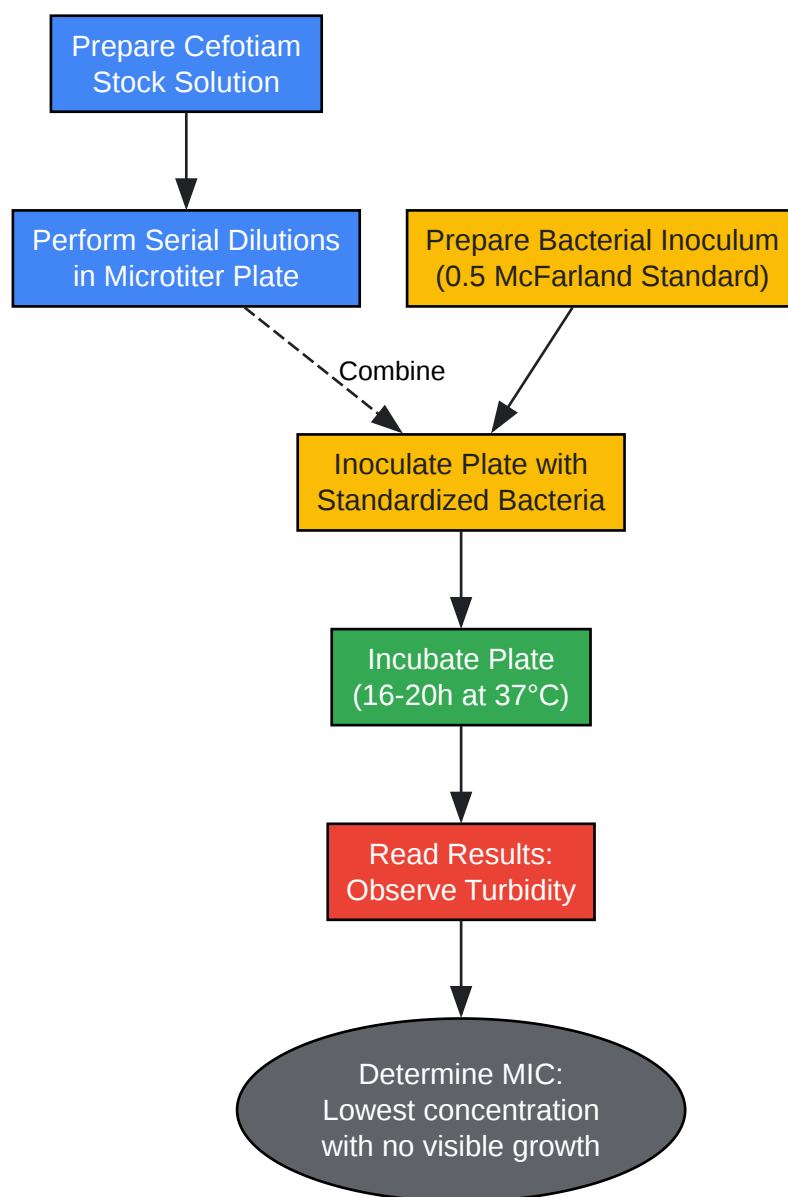
Detailed experimental protocols are essential for reproducible research. Below is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC), a key measure of antibiotic efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.

- Preparation of Antimicrobial Agent:
 - Prepare a stock solution of Cefotiam hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO), as specified by standard guidelines (e.g., CLSI).
 - Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
- Preparation of Bacterial Inoculum:
 - Culture the bacterial strain to be tested on an appropriate agar medium overnight at 35-37°C.
 - Select several colonies and suspend them in a sterile saline solution.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Cefotiam.
 - Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
 - Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Interpretation of Results:
 - After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
 - The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.



[Click to download full resolution via product page](#)

Diagram 3: Workflow for MIC determination.

Conclusion

Cefotiam hexetil hydrochloride is a clinically significant oral prodrug antibiotic. Its conversion to the active cefotiam allows for effective treatment of a broad range of bacterial infections. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetic profile is vital for its optimal use in clinical settings and for guiding future research and development in the field of antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cefotiam Hexetil Hydrochloride | Antibiotic | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Cefotiam hexetil (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. glpbio.com [glpbio.com]
- 5. Cefotiam Hexetil Hydrochloride | C₂₇H₃₉Cl₂N₉O₇S₃ | CID 175647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cefotiam - Wikipedia [en.wikipedia.org]
- 8. Cefotiam | C₁₈H₂₃N₉O₄S₃ | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Cefotiam [drugfuture.com]
- 11. raybiotech.com [raybiotech.com]
- 12. GSRS [precision.fda.gov]
- 13. Cefotiam hexetil dihydrochloride | CymitQuimica [cymitquimica.com]
- 14. Page loading... [wap.guidechem.com]
- 15. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbino.com [nbino.com]
- To cite this document: BenchChem. [Cefotiam hexetil hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8071401#cefotiam-hexetil-hydrochloride-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com